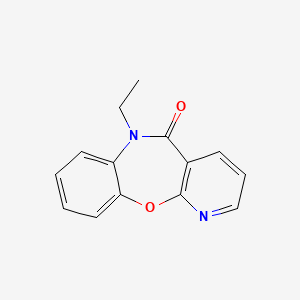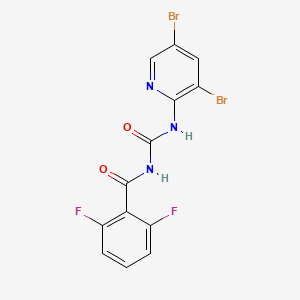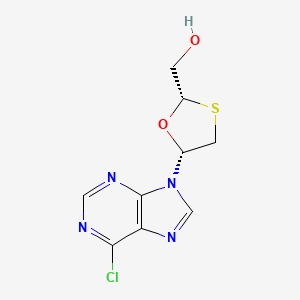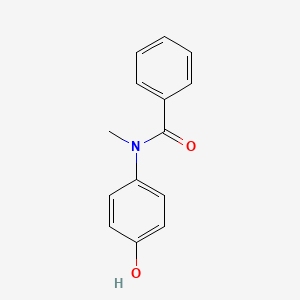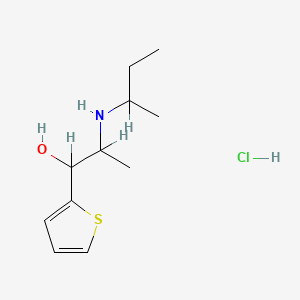
3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1'-oxide, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azaspiro(55)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, and it contains both pyrimidine and azaspiro moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced through a condensation reaction with a suitable diamine and a carbonyl compound.
Oxidation: The oxidation of the spirocyclic amine to form the 1’-oxide can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies investigating the mechanisms of action of spirocyclic compounds and their interactions with biological targets.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved can vary depending on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azaspiro(5.5)undecane: A simpler analog without the pyrimidine moiety.
2,6-Diamino-4-pyrimidinol: A compound containing the pyrimidine ring but lacking the spirocyclic structure.
Spirocyclic Amines: A class of compounds with similar spirocyclic cores but different substituents.
Uniqueness
3-Azaspiro(5.5)undecane, 3-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, dihydrochloride is unique due to its combination of a spirocyclic core and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and potential therapeutic applications that are not observed with simpler analogs or other spirocyclic compounds.
Propriétés
Numéro CAS |
83540-22-1 |
|---|---|
Formule moléculaire |
C14H25Cl2N5O |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
6-(3-azoniaspiro[5.5]undecan-3-yl)-3-hydroxypyrimidin-3-ium-2,4-diamine;dichloride |
InChI |
InChI=1S/C14H23N5O.2ClH/c15-11-10-12(17-13(16)19(11)20)18-8-6-14(7-9-18)4-2-1-3-5-14;;/h10,20H,1-9H2,(H3,15,16,17);2*1H |
Clé InChI |
MDHWHIDAOVODEM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC[NH+](CC2)C3=NC(=[N+](C(=C3)N)O)N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)
